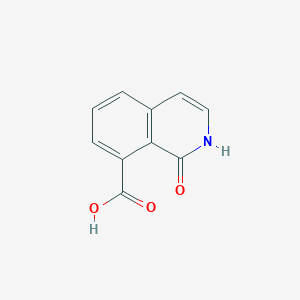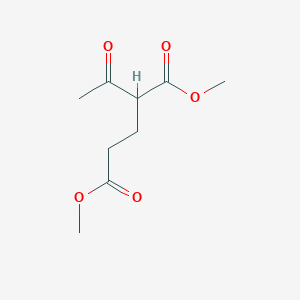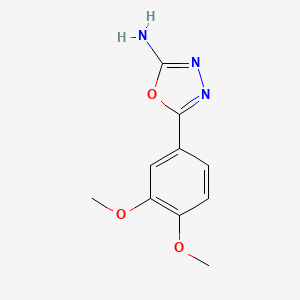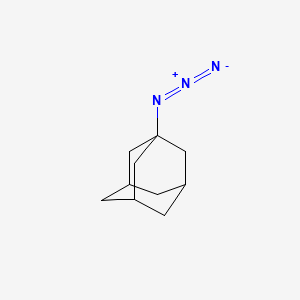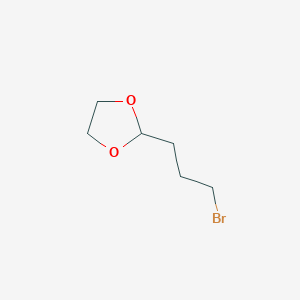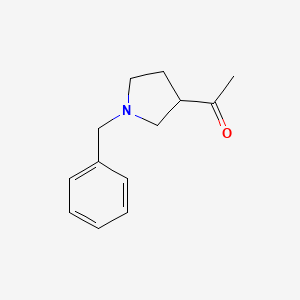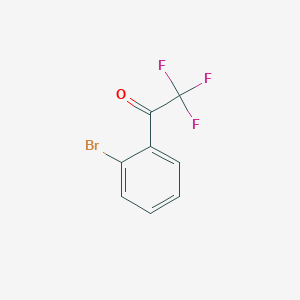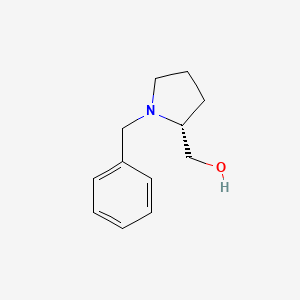
(R)-(1-benzylpyrrolidin-2-yl)methanol
概要
説明
®-(1-benzylpyrrolidin-2-yl)methanol is a chiral compound that belongs to the class of secondary alcohols It features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-benzylpyrrolidin-2-yl)methanol typically involves the reduction of the corresponding ketone, ®-(1-benzylpyrrolidin-2-one), using a suitable reducing agent. One common method is the use of sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is obtained after purification by column chromatography.
Industrial Production Methods
Industrial production of ®-(1-benzylpyrrolidin-2-yl)methanol may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) pressure is a potential method. This approach allows for efficient reduction of the ketone to the alcohol with high yield and enantioselectivity.
化学反応の分析
Types of Reactions
®-(1-benzylpyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (CH2Cl2) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.
Substitution: SOCl2 in pyridine at room temperature.
Major Products Formed
Oxidation: ®-(1-benzylpyrrolidin-2-one)
Reduction: ®-(1-benzylpyrrolidin-2-yl)amine
Substitution: ®-(1-benzylpyrrolidin-2-yl)chloride
科学的研究の応用
®-(1-benzylpyrrolidin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of ®-(1-benzylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (S)-(1-benzylpyrrolidin-2-yl)methanol
- ®-(1-phenylpyrrolidin-2-yl)methanol
- ®-(1-benzylpyrrolidin-2-yl)amine
Uniqueness
®-(1-benzylpyrrolidin-2-yl)methanol is unique due to its specific chiral configuration and the presence of both a benzyl group and a hydroxymethyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.
特性
IUPAC Name |
[(2R)-1-benzylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-12-7-4-8-13(12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIQBJPTOXDDKA-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352127 | |
| Record name | (R)-1-N-Benzyl-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182076-49-9 | |
| Record name | (R)-1-N-Benzyl-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
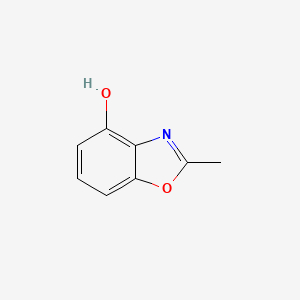
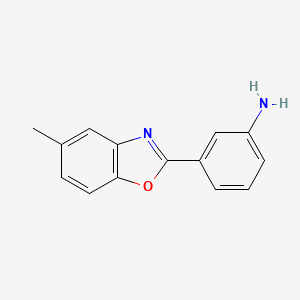


![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)
